4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents with antibacterial and anti-inflammatory properties.
The compound can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and direct amidation processes, which allow for the introduction of different substituents on the pyrazole ring. Recent studies have highlighted its synthesis and biological evaluations, emphasizing its relevance in contemporary chemical research .
4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole falls under the classification of heterocyclic compounds, specifically pyrazoles. It is further categorized as a brominated derivative, which enhances its reactivity and potential biological activity.
The synthesis of 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole typically involves several key methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, reactions are typically conducted under inert atmospheres (e.g., argon) to prevent moisture interference and are monitored using thin-layer chromatography (TLC) to ensure completion.
The molecular structure of 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole can be represented as follows:
This indicates that the compound consists of ten carbon atoms, eight hydrogen atoms, two bromine atoms, and two nitrogen atoms.
Key structural features include:
4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole can participate in various chemical reactions due to its electrophilic bromine substituents:
The reactions are often facilitated by using bases (such as potassium carbonate) and palladium catalysts to enhance yields and selectivity.
The mechanism of action for compounds like 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole typically involves interaction with biological targets such as enzymes or receptors.
Quantitative data on its efficacy often includes minimum inhibitory concentration (MIC) values, which help determine its potency against specific bacterial strains.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization .
4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole has several applications in scientific research:
The compound 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole (CAS: 1239128-43-8, 143154-10-3) is systematically named according to IUPAC conventions, reflecting its dibrominated pyrazole core with orthogonal substituents. Its molecular formula is C₁₀H₈Br₂N₂ (MW: 315.99 g/mol), featuring:
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole |
| CAS Registry | 1239128-43-8; 143154-10-3 |
| Molecular Formula | C₁₀H₈Br₂N₂ |
| Molecular Weight | 315.99 g/mol |
| SMILES | CC1=C(Br)C(C2=CC=CC=C2Br)=NN1 |
| InChIKey | ZYTDMWXSRSGBTB-UHFFFAOYSA-N |
Crystallographic studies of analogous brominated pyrazoles reveal orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell dimensions ~a=5.91 Å, b=9.27 Å, c=17.56 Å. The molecules form zigzag chains via N-H···N hydrogen bonds (bond length: ~2.24 Å, angle: ~160°), with π-stacking distances of 4.16 Å between pyrazole and phenyl rings [5]. This supramolecular assembly is critical for solid-state stability and coordination chemistry applications.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1